molecular formula C9H12N2O3 B15234132 Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Cat. No.: B15234132
M. Wt: 196.20 g/mol
InChI Key: JLUKFVWYTVVPFH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a pyridine-based compound featuring a methyl ester group at the 2-position and a chiral (1s)-1-amino-2-hydroxyethyl substituent at the 5-position. The stereochemistry at the C1 position of the ethyl chain and the presence of both amino (-NH2) and hydroxyl (-OH) functional groups distinguish it from simpler pyridine derivatives.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1

InChI Key

JLUKFVWYTVVPFH-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C1=NC=C(C=C1)[C@@H](CO)N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps such as esterification and amination to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-((1s)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic strategies, and spectroscopic behavior:

Compound Name Key Features Evidence Source
Ethyl 6-[(4-{4-[...]pyridin-2-yl}...)carbamoyl]pyridine-2-carboxylate (11) Ethyl ester, bis-amide intermediates, conformational flexibility observed via NMR at 298 K
Ethyl 5-(3-acetyl-5-(4-chlorophenyl)...pyridine-2-carboxylate (6bd) Ethyl ester, acetyl-aryl-amino substituents, synthesized via aminopicolinate coupling (46% yield)
Methyl 5-(4-((2-t-butylaminosulfonyl)phenyl)piperidin-1-yl)pyridine-2-carboxylate Methyl ester, piperidinyl-sulfonyl substituent, synthesized using AlMe3
Methyl 5-[(4-methoxy-2-methylphenoxy)methyl]pyridine-2-carboxylate (V1M) Methyl ester, phenoxymethyl substituent, characterized via SMILES/InChi
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Fused pyrrolopyridine core, amino group on bicyclic system
Key Observations:
  • Substituent Diversity: The target compound’s (1s)-1-amino-2-hydroxyethyl group introduces chirality and hydrogen-bonding capacity, contrasting with the acetyl-aryl (6bd ), sulfonyl-piperidinyl (), or phenoxymethyl (V1M ) substituents in analogs. These differences impact solubility, reactivity, and intermolecular interactions.

Spectroscopic and Conformational Behavior

  • NMR Analysis: Compound 11 () exhibited slow conformational exchange at 298 K, resolved by elevated temperatures. The target compound’s amino and hydroxyl groups may cause similar dynamic effects, necessitating variable-temperature NMR for signal averaging.
  • HRMS and Structural Confirmation : Analogs like 6bd () relied on HRMS for molecular weight validation, a technique likely applicable to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.